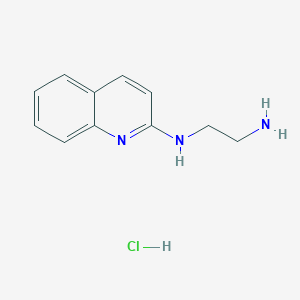

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Description

BenchChem offers high-quality N-(2-aminoethyl)quinolin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)quinolin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDCMVCKMYZNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-aminoethyl)quinolin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of N-(2-aminoethyl)quinolin-2-amine hydrochloride. As a compound of interest in medicinal chemistry and drug discovery, a reliable synthesis is paramount. This document details the strategic considerations behind the chosen pathway, step-by-step experimental protocols, and the underlying chemical principles.

Introduction

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a molecule featuring a quinoline core, a structure prevalent in a wide array of biologically active compounds. The presence of a flexible ethylenediamine side chain at the 2-position of the quinoline ring offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a three-step synthesis designed for efficiency and control, ensuring a high purity final product.

The chosen synthetic strategy commences with the readily available 2-chloroquinoline and employs a protection-deprotection strategy to ensure the selective formation of the desired monosubstituted product. This approach mitigates the common issue of disubstitution often encountered when reacting symmetrical diamines.

Overall Synthesis Pathway

The synthesis of N-(2-aminoethyl)quinolin-2-amine hydrochloride can be efficiently achieved through a three-step process:

-

Step 1: Buchwald-Hartwig Amination of 2-Chloroquinoline with N-Boc-ethylenediamine. This initial step involves a palladium-catalyzed cross-coupling reaction to form the C-N bond between the quinoline ring and the protected ethylenediamine. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of ethylenediamine is a critical strategic decision to prevent the formation of the undesired bis(quinolin-2-yl)ethylenediamine byproduct.

-

Step 2: Deprotection of the Boc Group. The Boc protecting group is subsequently removed under acidic conditions to liberate the primary amine, yielding the free base, N-(2-aminoethyl)quinolin-2-amine.

-

Step 3: Formation of the Hydrochloride Salt. Finally, the free base is converted to its hydrochloride salt to improve its stability, solubility, and ease of handling. This is achieved by treating the free base with hydrochloric acid in a suitable organic solvent.

A Technical Guide to N-(2-aminoethyl)quinolin-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Disclaimer: The compound N-(2-aminoethyl)quinolin-2-amine hydrochloride is not widely documented in publicly available chemical literature, and a specific CAS number has not been identified. This guide, therefore, presents a scientifically grounded framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and the known properties of analogous 2-aminoquinoline derivatives. All protocols and data are predictive and intended for research and development purposes.

Introduction: The Scientific Rationale

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into therapeutic agents for treating malaria, cancer, and various infectious diseases.[2][3] The 2-aminoquinoline motif, in particular, is a privileged structure known to interact with various biological targets.[4][5]

This guide focuses on a specific derivative, N-(2-aminoethyl)quinolin-2-amine, and its hydrochloride salt. The strategic incorporation of an N-(2-aminoethyl) side chain introduces several key features:

-

Modulated Basicity: It adds two additional basic nitrogen centers, which can influence pharmacokinetic properties and participate in crucial hydrogen bonding interactions with biological targets.

-

Enhanced Solubility: The terminal primary amine and the secondary amine in the linker can improve aqueous solubility, a critical factor in drug development.

-

Structural Vector: The ethylenediamine linker provides a flexible vector for further chemical modification or for orienting the quinoline core within a receptor's binding pocket.

The hydrochloride salt form is the preferred state for handling and formulation. By converting the basic amine groups into their corresponding ammonium chlorides, the compound's stability, crystallinity, and aqueous solubility are significantly enhanced.[6][7][8] This guide provides a comprehensive technical overview for the research scientist, from a plausible synthetic pathway to detailed analytical characterization and potential therapeutic applications.

Proposed Synthetic Pathway

The synthesis of N-(2-aminoethyl)quinolin-2-amine hydrochloride can be logically approached in three principal stages: construction of a suitable quinoline precursor, nucleophilic substitution to introduce the side chain, and final salt formation.

Stage 1: Synthesis of 2-Chloroquinoline (Precursor)

A common and reliable precursor for nucleophilic substitution at the 2-position of the quinoline ring is 2-chloroquinoline. It can be synthesized from quinolin-2(1H)-one via chlorination with a reagent such as phosphorus oxychloride (POCl₃).

Caption: Synthesis of 2-Chloroquinoline Precursor.

Experimental Protocol (Representative):

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add quinolin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloroquinoline, which can be purified by column chromatography.

Stage 2: Nucleophilic Aromatic Substitution

The key step involves the displacement of the chloride at the C2 position with ethylenediamine. This reaction leverages the high nucleophilicity of the primary amine in ethylenediamine.

Caption: Synthesis of N-(2-aminoethyl)quinolin-2-amine Free Base.

Experimental Protocol (Representative):

-

Dissolve 2-chloroquinoline (1.0 eq) in a suitable high-boiling polar solvent such as DMSO or NMP.

-

Add an excess of ethylenediamine (e.g., 5.0-10.0 eq) to the solution. The excess serves as both reactant and base to neutralize the HCl generated.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into cold water.

-

Extract the product with ethyl acetate or another suitable solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the pure N-(2-aminoethyl)quinolin-2-amine free base.

Stage 3: Hydrochloride Salt Formation

The final step is the conversion of the purified free base into its more stable and soluble hydrochloride salt. This is a standard acid-base reaction.[6][8]

Caption: Formation of the Hydrochloride Salt.

Experimental Protocol (Representative):

-

Dissolve the purified N-(2-aminoethyl)quinolin-2-amine free base in a minimal amount of a suitable anhydrous solvent, such as methanol, ethanol, or diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethanol) dropwise with stirring.[9]

-

A precipitate should form immediately or upon further stirring. The number of HCl equivalents can be adjusted to target the mono- or di-hydrochloride salt.

-

Stir the resulting suspension for 30-60 minutes at 0 °C.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess acid and solvent.

-

Dry the product under vacuum to yield N-(2-aminoethyl)quinolin-2-amine hydrochloride as a crystalline solid.

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| CAS Number | Not Assigned | Not found in major chemical databases. |

| Molecular Formula | C₁₁H₁₄N₄·xHCl (likely x=1 or 2) | Based on atomic composition. The degree of salt formation can vary. |

| Molecular Weight | 202.26 g/mol (Free Base) 238.72 g/mol (Mono-HCl) 275.18 g/mol (Di-HCl) | Calculated from the molecular formula. |

| Appearance | White to off-white or light yellow crystalline solid | Typical for organic amine hydrochloride salts.[7] |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents. | The ionic nature of the hydrochloride salt significantly increases polarity and solubility in polar protic solvents.[7][10] |

| Predicted pKa | pKa₁: ~9-10 (primary amine) pKa₂: ~6-7 (secondary amine) pKa₃: ~4-5 (quinoline N) | Estimated values based on typical aliphatic amines and the quinoline heterocycle. The actual values would require experimental determination. |

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.

Caption: Workflow for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[11][12] Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (for free base in DMSO-d₆):

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |

| Quinoline H3 | ~6.5 - 6.7 (d) | ~108 - 112 | Upfield shift due to electron-donating amino group. Doublet (d) from coupling to H4. |

| Quinoline H4 | ~7.8 - 8.0 (d) | ~138 - 142 | Downfield aromatic proton. |

| Quinoline H5, H6, H7, H8 | ~7.0 - 7.6 (m) | ~122 - 130 | Complex multiplet (m) in the aromatic region. 2D NMR (COSY, HSQC) is needed for exact assignment.[12] |

| -NH-CH₂- | ~3.3 - 3.5 (t) | ~45 - 50 | Triplet (t) due to coupling with adjacent CH₂. Broad signal possible due to exchange. |

| -CH₂-NH₂ | ~2.8 - 3.0 (t) | ~40 - 45 | Triplet (t) due to coupling with adjacent CH₂. |

| Quinoline C2 | - | ~158 - 162 | Quaternary carbon attached to nitrogen. |

| Other Quinoline C | - | ~120 - 150 | Quaternary carbons of the quinoline ring system. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[13][14]

Protocol (LC-MS):

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Ionization: Positive Electrospray Ionization (ESI+) is ideal for protonating the amine groups.

-

Expected Ions:

-

[M+H]⁺: Expected at m/z 203.13 for the free base (C₁₁H₁₅N₄⁺). High-resolution MS (HRMS) should be used to confirm the elemental composition.

-

Fragmentation: Expect characteristic losses from the ethylenediamine chain and fragmentation of the quinoline ring.[15]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[16][17]

Protocol for Purity Assessment:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile + 0.1% of the same acid.

-

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm and ~320 nm).

-

Analysis: Purity is calculated from the peak area percentage of the main component. The target purity for research applications is typically >95%.

Potential Applications in Drug Discovery and Research

The N-(2-aminoethyl)quinolin-2-amine scaffold holds significant potential as a starting point for drug discovery campaigns, leveraging the known biological activities of related quinoline derivatives.

-

Antimalarial Research: 4-aminoquinolines and 8-aminoquinolines are famous for their antimalarial properties.[18] This 2-aminoquinoline derivative could be explored as a novel scaffold to overcome resistance mechanisms developed against existing drugs.

-

Oncology: 2-Aminoquinoline derivatives have been investigated as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5] The terminal amino group on the side chain offers a handle for conjugation to other pharmacophores or targeting moieties.

-

Antimicrobial Agents: The quinoline core is present in quinolone antibiotics. While the mechanism is different, new quinoline structures are continuously screened for antibacterial and antifungal activity.[19]

-

CNS Disorders: The ability of the quinoline ring system to interact with various receptors and enzymes makes it a candidate for developing agents targeting central nervous system disorders.

Caption: Conceptual SAR for 2-Aminoquinoline Derivatives.

Conclusion

While N-(2-aminoethyl)quinolin-2-amine hydrochloride may not be a commercially available compound, its rational design, plausible synthesis, and methods for definitive characterization are well within the grasp of modern organic and medicinal chemistry. This technical guide provides a robust, scientifically-defensible framework for researchers to synthesize and study this promising molecule. Its structural relationship to a multitude of biologically active compounds marks it as a valuable candidate for inclusion in screening libraries and as a foundational building block for the development of novel therapeutics.

References

-

Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

- Herrero-Latorre, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry.

-

Oxford Reference. (n.d.). Amine salts. Oxford Reference. Retrieved from [Link]

- TSI Journals. (n.d.).

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine.

- Kamal, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

-

Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

- Novelty Journals. (2022).

-

BIOSYNCE. (2025). What are the physical properties of quinoline? BIOSYNCE Blog. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Retrieved from [Link]

- Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.

- European Patent Office. (1985). Process for making N-(2-aminoethyl)amides from oxazolines and amines. EP 0090063 B1.

- Matt, C., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry.

-

Wikipedia. (n.d.). Quinoline. Wikipedia. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Retrieved from [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]

- Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.

- Wang, C., et al. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents. ResearchGate. Retrieved from [Link]

- Loiseau, P. M., et al. (2022).

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ScienceDirect. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. biosynce.com [biosynce.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chempap.org [chempap.org]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sielc.com [sielc.com]

- 18. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. noveltyjournals.com [noveltyjournals.com]

An In-Depth Technical Guide to the Physical Properties of N-(2-aminoethyl)quinolin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds, understanding its fundamental physical properties is a critical first step in its development as a potential therapeutic agent. The hydrochloride salt form is often utilized to enhance solubility and stability. This guide provides a comprehensive overview of the predicted physical characteristics of N-(2-aminoethyl)quinolin-2-amine hydrochloride and details the rigorous, self-validating experimental protocols required for their empirical determination. This information is crucial for formulation development, pharmacokinetic profiling, and ensuring the quality and consistency of this compound in a research and development setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure. The structure of N-(2-aminoethyl)quinolin-2-amine hydrochloride is depicted below. The molecule consists of a quinoline ring system substituted with an aminoethylamino group at the 2-position. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen centers, typically the most basic site, by hydrochloric acid.

Chemical Structure:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter for any compound intended for oral administration, as it directly influences dissolution and subsequent absorption.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method - OECD Guideline 105): [1][2]

-

Preparation of Saturated Solution: An excess amount of N-(2-aminoethyl)quinolin-2-amine hydrochloride is added to a known volume of purified water in a sealed flask. The use of an excess ensures that a saturated solution is formed.

-

Equilibration: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The constant temperature is maintained in a thermostatically controlled water bath.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to sediment. The supernatant is then clarified by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE). This step is crucial to remove any undissolved particles that would lead to an overestimation of solubility.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: The pH of the saturated solution is measured and reported, as the solubility of ionizable compounds is pH-dependent.

Causality and Self-Validation:

-

Equilibrium: Ensuring that the solution has reached equilibrium is paramount for an accurate solubility measurement. This can be verified by taking samples at different time points until the concentration remains constant.

-

Validated Analytical Method: The use of a specific and validated HPLC method ensures that only the compound of interest is quantified, avoiding interference from impurities or degradation products.

-

pH Control: For ionizable compounds, solubility can vary significantly with pH. [3]Therefore, conducting the experiment in buffered solutions at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) provides a more complete solubility profile relevant to physiological conditions.

Caption: Workflow for Aqueous Solubility Determination.

Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid or base and is a critical determinant of a drug's behavior in the body.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Methodology (Potentiometric Titration - OECD Guideline 112): [4][5]

-

Solution Preparation: A known concentration of N-(2-aminoethyl)quinolin-2-amine hydrochloride is dissolved in a co-solvent/water mixture (if necessary to achieve sufficient initial solubility) of known ionic strength.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point. [6]For compounds with multiple ionizable centers, multiple pKa values may be determined.

Causality and Self-Validation:

-

Calibrated pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements. The pH meter must be calibrated with at least two standard buffer solutions before use.

-

Standardized Titrant: The concentration of the titrant must be accurately known to correctly determine the equivalence point.

-

Ionic Strength Adjustment: The pKa can be influenced by the ionic strength of the solution. Maintaining a constant ionic strength during the titration ensures that the determined pKa is consistent.

Caption: Workflow for pKa Determination.

Conclusion

A thorough understanding of the physical properties of N-(2-aminoethyl)quinolin-2-amine hydrochloride is fundamental to its progression as a viable candidate in drug discovery and development. While in silico predictions offer valuable initial insights, they must be substantiated by rigorous experimental validation. The methodologies outlined in this guide, grounded in established scientific principles and regulatory guidelines, provide a robust framework for the accurate and reliable characterization of this and other novel chemical entities. The data generated from these studies will empower researchers to make informed decisions regarding formulation, dosing, and further preclinical and clinical development.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

United States Pharmacopeia (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. [Link]

-

University of Calgary. (n.d.). Melting Point. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. [Link]

-

Filab. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

OECD. (2025, June 25). Test No. 111: Hydrolysis as a Function of pH. [Link]

-

ChemAxon. (n.d.). Physico-chemical plugins. [Link]

-

USP-NF. (n.d.). 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy Letters, 46(6), 458-469. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. [Link]

-

Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. [Link]

-

Martínez-González, B., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 303. [Link]

-

Stephens, S. J., & Jonich, M. J. (1968). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 45(7), 479. [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

-

SourceForge. (2026). ACD/Labs Percepta Platform Reviews. [Link]

-

Inotiv. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]

-

Phytosafe. (n.d.). OECD 112. [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. [Link]

-

Propersea (Property Prediction). (n.d.). [Link]

-

Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve. [Link]

-

YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

Molecular Knowledge Systems. (n.d.). MKS Chemical Structure Property Estimates. [Link]

-

ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

-

YouTube. (2021, October 4). One-click access to cutting-edge phys-chem properties. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

Singh, P. P., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8014-8022. [Link]

-

ChemAxon. (n.d.). About Chemical Calculations and Predictions. [Link]

-

YouTube. (2017, May 9). Qual Lab Solubility Testing. [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubChem. (n.d.). 2-N-(2-aminoethyl)quinoline-2,6-diamine. [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.11: Amines - Structures and Names. [Link]

-

Pearson. (n.d.). Draw condensed and skeletal structures for each of the following amines. [Link]

-

PubChem. (n.d.). 2-Aminoquinoline. [Link]

-

YouTube. (2017, February 15). Examples for naming and drawing amines. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2-aminoethyl)quinolin-2-amine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(2-aminoethyl)quinolin-2-amine hydrochloride, a molecule of interest for its potential applications in medicinal chemistry and materials science. As a substituted quinoline, its unambiguous structural confirmation is paramount for ensuring purity, understanding its properties, and advancing its development. This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for its analysis. By integrating predicted spectral data with detailed, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound. The methodologies described herein are designed to form a self-validating system, ensuring high confidence in the final structural elucidation.

Molecular Structure and Physicochemical Properties

N-(2-aminoethyl)quinolin-2-amine hydrochloride is comprised of a quinoline scaffold, a heterocyclic aromatic system, linked to an ethylenediamine side chain. The hydrochloride salt form enhances its solubility in polar solvents and influences its spectroscopic behavior, particularly in IR and NMR spectroscopy.

-

Molecular Formula: C₁₁H₁₄ClN₃

-

Molecular Weight: 223.71 g/mol

-

IUPAC Name: N'-(quinolin-2-yl)ethane-1,2-diamine hydrochloride

The structure presents several key features for spectroscopic analysis: a disubstituted aromatic quinoline ring, two distinct aliphatic methylene (-CH₂-) groups, and three nitrogen atoms with varying protonation states (a primary amine, a secondary amine, and the quinoline nitrogen), which will be protonated in the hydrochloride form.

Caption: Workflow for comprehensive characterization.

Detailed Experimental Protocols

The following are generalized, yet robust, protocols that serve as a starting point for analysis. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of N-(2-aminoethyl)quinolin-2-amine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

¹H NMR Acquisition:

-

Lock and shim the spectrometer on the DMSO-d₆ signal.

-

Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition:

-

Infuse the sample solution directly or via an LC system.

-

Operate the source in positive ion mode.

-

Set the scan range to m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Perform MS/MS fragmentation on the parent ion (m/z 188.12) to obtain fragment ion data. [1]

-

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation:

-

Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural confirmation of N-(2-aminoethyl)quinolin-2-amine hydrochloride requires a synergistic application of NMR, MS, and IR spectroscopy. This guide provides the expected spectral signatures and robust protocols necessary for this task. By comparing experimentally obtained data with the predictions outlined herein, researchers can confidently verify the identity, purity, and structure of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

-

MDPI. (n.d.). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

-

HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

PubMed. (n.d.). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N-(2-aminoethyl) morpholine.

-

MDPI. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Aminoethanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)ethylenediamine. Retrieved from [Link]

Sources

"N-(2-aminoethyl)quinolin-2-amine hydrochloride mechanism of action"

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-aminoethyl)quinolin-2-amine hydrochloride

Foreword

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The novel compound, N-(2-aminoethyl)quinolin-2-amine hydrochloride, presents a unique opportunity for investigation. Its structure, featuring a 2-aminoquinoline core coupled with a flexible ethylamine side chain, suggests a potential for interaction with a variety of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. We will proceed from initial hypothesis generation based on structural analogy to a detailed, multi-tiered experimental cascade designed to identify and validate its molecular target and downstream signaling pathways.

Part 1: Hypothesis Generation - Deducing Potential Mechanisms from Chemical Structure

The chemical architecture of N-(2-aminoethyl)quinolin-2-amine hydrochloride provides the initial clues to its potential biological activity. The 2-aminoquinoline moiety is a known pharmacophore found in compounds with diverse activities, including kinase inhibition and antimicrobial effects. The presence of the basic ethylamine side chain is a common feature in many neuroactive compounds and ligands for G-protein coupled receptors (GPCRs).

Based on these structural alerts, we can propose several primary hypotheses for the mechanism of action of N-(2-aminoethyl)quinolin-2-amine hydrochloride:

-

Hypothesis 1: Kinase Inhibition. The quinoline ring system is a well-established scaffold for the development of kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP.

-

Hypothesis 2: GPCR Modulation. The ethylamine side chain is a classic feature of many monoamine neurotransmitters and their synthetic analogs, suggesting potential activity as an agonist or antagonist at aminergic GPCRs.

-

Hypothesis 3: DNA Intercalation. The planar, aromatic quinoline ring system raises the possibility of intercalation into DNA, a mechanism of action for some anticancer and antimicrobial agents.

The following sections will detail a systematic approach to experimentally validate these hypotheses.

Part 2: Experimental Workflow for Target Identification and Validation

A logical and iterative experimental workflow is crucial for the successful elucidation of a novel compound's mechanism of action. The proposed workflow is designed to first identify the molecular target(s) and then to characterize the functional consequences of the compound-target interaction.

Figure 1: A multi-phase experimental workflow for the elucidation of the mechanism of action of N-(2-aminoethyl)quinolin-2-amine hydrochloride.

Phase 1: Target Identification

The initial phase focuses on broadly screening for potential biological targets to narrow down the subsequent investigative efforts.

-

Objective: To computationally predict the binding affinity of N-(2-aminoethyl)quinolin-2-amine hydrochloride against a library of known protein structures, particularly kinases and GPCRs.

-

Methodology:

-

Generate a 3D conformer of the compound.

-

Prepare a virtual library of protein targets.

-

Perform molecular docking simulations using software such as AutoDock Vina or Glide.

-

Analyze the docking scores and binding poses to identify high-probability targets.

-

-

Objective: To assess the effect of the compound across a wide range of cell lines or biological assays to identify a "phenotypic signature."

-

Methodology:

-

Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, NCI-60 Human Tumor Cell Lines Screen).

-

Expose the cells/assays to a concentration range of the compound.

-

Monitor for specific phenotypic endpoints (e.g., cell viability, reporter gene expression, biomarker levels).

-

Analyze the resulting data to identify patterns of activity that suggest a particular target class or pathway.

-

-

Objective: To directly isolate the cellular targets of the compound from a complex biological sample.

-

Methodology:

-

Synthesize a derivative of the compound with a reactive group for immobilization (e.g., a carboxyl or amino group for coupling to a resin).

-

Immobilize the derivative onto a solid support (e.g., NHS-activated sepharose beads) to create an affinity matrix.

-

Incubate the affinity matrix with a cell lysate or tissue homogenate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Phase 2: In Vitro Validation

Once a putative target or a small set of targets is identified, the next phase is to validate the direct interaction and characterize its functional consequences in a controlled, in vitro setting.

-

Objective: To quantitatively measure the binding affinity and kinetics of the compound to its purified target protein.

-

Methodologies:

-

Surface Plasmon Resonance (SPR): Provides real-time data on association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

-

| Assay | Key Parameters Measured | Advantages |

| SPR | Kon, Koff, KD | Real-time kinetics, high sensitivity |

| ITC | KD, ΔH, ΔS, Stoichiometry (n) | Label-free, provides thermodynamic data |

-

Objective: To determine the effect of compound binding on the biological function of the target.

-

Methodologies:

-

For Kinases: In vitro kinase activity assays using a purified enzyme, substrate, and ATP. The production of the phosphorylated substrate is measured, typically via fluorescence, luminescence, or radioactivity.

-

For GPCRs: Radioligand binding assays to determine if the compound competes with a known ligand for the receptor binding site. Functional assays, such as cAMP or calcium flux assays, to determine if the compound acts as an agonist or antagonist.

-

For DNA Intercalation: UV-Vis spectroscopy to observe changes in the DNA absorption spectrum upon addition of the compound. Ethidium bromide displacement assays to measure the compound's ability to displace a known DNA intercalator.

-

Phase 3: Cellular and In Vivo Confirmation

The final phase of the investigation is to confirm the mechanism of action in a more biologically relevant context, first in cultured cells and then in a whole organism.

-

Objective: To confirm that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.

-

Methodology:

-

Select a cell line that expresses the target of interest.

-

Treat the cells with the compound.

-

Use techniques such as Western blotting, qPCR, or reporter assays to measure changes in the phosphorylation status of downstream proteins, gene expression levels, or pathway-specific reporter activity.

-

Figure 2: A hypothetical signaling pathway illustrating the inhibition of a target kinase by the compound, leading to a downstream cellular response.

-

Objective: To evaluate the therapeutic potential of the compound in a relevant animal model and to correlate its exposure with its biological effect.

-

Methodology:

-

Select an appropriate animal model of disease (e.g., a tumor xenograft model for an anticancer compound).

-

Administer the compound to the animals.

-

Monitor for therapeutic efficacy (e.g., tumor growth inhibition).

-

Collect blood and tissue samples at various time points to measure compound concentrations (PK) and target engagement/pathway modulation biomarkers (PD).

-

Part 3: Conclusion and Future Directions

The elucidation of the mechanism of action of a novel compound like N-(2-aminoethyl)quinolin-2-amine hydrochloride is a complex but essential undertaking in the drug discovery and development process. The systematic, hypothesis-driven approach outlined in this guide, from initial in silico screening to in vivo validation, provides a robust framework for success. The insights gained from these studies will not only illuminate the therapeutic potential of this specific molecule but will also contribute to our broader understanding of the pharmacological landscape of quinoline-based compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

References

-

Molecular Docking

- Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimiz

- Source: Journal of Comput

-

URL: [Link]

-

Phenotypic Screening

- Title: The NCI-60 Human Tumor Cell Line Anticancer Drug Screen

- Source: N

-

URL: [Link]

-

Affinity-Based Target Discovery

- Title: Chemical proteomics: a powerful tool for drug target identific

- Source: N

-

URL: [Link]

-

Surface Plasmon Resonance (SPR)

- Title: Surface plasmon resonance: a versatile technique for the analysis of biomolecular interactions

- Source: N

-

URL: [Link]

-

Isothermal Titration Calorimetry (ITC)

- Title: Isothermal titr

- Source: N

-

URL: [Link]

-

Pharmacokinetics/Pharmacodynamics (PK/PD)

- Title: The role of pharmacokinetics and pharmacodynamics in drug discovery and development

- Source: N

-

URL: [Link]

A Technical Guide to Investigating the Potential Biological Activity of N-(2-aminoethyl)quinolin-2-amine Hydrochloride

Foreword: The Enduring Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, underpinning the structure of a vast array of therapeutic agents.[1][2][3] From the historic antimalarial efficacy of quinine and chloroquine to modern anticancer and antimicrobial agents, the versatility of the quinoline nucleus is well-established.[1][2][4] Its unique structure allows for extensive modification, enabling the design of novel compounds with diverse pharmacological activities.[1] This guide focuses on a specific, yet-to-be-extensively-characterized derivative, N-(2-aminoethyl)quinolin-2-amine hydrochloride. We will provide a comprehensive, technically-grounded framework for the systematic evaluation of its potential biological activities, with a primary focus on its anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for the proposed investigations.

The Compound of Interest: N-(2-aminoethyl)quinolin-2-amine Hydrochloride

The structure of N-(2-aminoethyl)quinolin-2-amine features a 2-aminoquinoline core substituted with an N-(2-aminoethyl) side chain. The 2-aminoquinoline moiety is a known pharmacophore found in compounds with a range of biological activities.[5] The presence of the flexible ethylenediamine side chain introduces additional hydrogen bond donors and acceptors, which could facilitate interactions with various biological targets. This guide outlines a systematic approach to unlock the therapeutic potential of this promising, yet underexplored, molecule.

Proposed Synthesis

A plausible and efficient synthesis of N-(2-aminoethyl)quinolin-2-amine hydrochloride can be envisioned based on established chemical principles. A common method for the synthesis of 2-aminoquinolines involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the quinoline ring.[5]

Step-by-step Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline in a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add an excess of ethylenediamine to the solution. The excess ethylenediamine serves as both the nucleophile and a base to neutralize the hydrochloric acid generated during the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-(2-aminoethyl)quinolin-2-amine in a suitable solvent such as ethanol and add a stoichiometric amount of hydrochloric acid (in a solvent like diethyl ether or as a concentrated aqueous solution) to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitated N-(2-aminoethyl)quinolin-2-amine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Proposed synthesis of N-(2-aminoethyl)quinolin-2-amine hydrochloride.

Investigating the Potential Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents, with derivatives exhibiting a wide range of mechanisms of action, including kinase inhibition, cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[3][6][7] This provides a strong rationale for evaluating N-(2-aminoethyl)quinolin-2-amine hydrochloride for potential anticancer activity.

In Vitro Screening Cascade

A stepwise approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies, is recommended to efficiently evaluate the anticancer potential of the compound.[8][9]

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines.[10] The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose.[10]

Table 1: Representative Cancer Cell Lines for Initial Screening

| Cancer Type | Cell Line |

| Breast | MCF-7, MDA-MB-231 |

| Lung | A549, H460 |

| Colon | HCT-116, HT-29 |

| Prostate | PC-3, DU-145 |

| Leukemia | K-562, HL-60 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(2-aminoethyl)quinolin-2-amine hydrochloride and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

If significant cytotoxic activity is observed, further experiments should be conducted to elucidate the underlying mechanism of action.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Induction: Annexin V/PI staining followed by flow cytometry can detect the induction of apoptosis, a form of programmed cell death.[12]

Caption: Workflow for evaluating anticancer potential.

In Vivo Evaluation

Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy in a more complex biological system.[8][9][13]

Experimental Protocol: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[8][14]

-

Tumor Implantation: Subcutaneously implant human cancer cells that were sensitive to the compound in vitro into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer N-(2-aminoethyl)quinolin-2-amine hydrochloride (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Investigating the Potential Antimicrobial Activity

Quinoline-based compounds have a long history as effective antimicrobial agents.[4] Therefore, it is prudent to evaluate N-(2-aminoethyl)quinolin-2-amine hydrochloride for its potential antibacterial and antifungal properties.

Antimicrobial Susceptibility Testing

Standardized methods are used to determine the in vitro susceptibility of microorganisms to a new compound.[15][16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The broth microdilution method is a widely used quantitative technique for determining the MIC.[15][17]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a series of two-fold serial dilutions of N-(2-aminoethyl)quinolin-2-amine hydrochloride in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 2: Representative Microbial Strains for Screening

| Microorganism Type | Species |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi | Candida albicans, Aspergillus niger |

The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antimicrobial activity.[15]

Experimental Protocol: Disk Diffusion

-

Agar Plate Inoculation: Evenly inoculate the surface of an agar plate with a standardized suspension of the test microorganism.

-

Disk Application: Place a sterile paper disk impregnated with a known concentration of N-(2-aminoethyl)quinolin-2-amine hydrochloride onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Caption: Workflow for evaluating antimicrobial potential.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the potential biological activities of N-(2-aminoethyl)quinolin-2-amine hydrochloride. The proposed workflows for anticancer and antimicrobial screening are based on well-established and validated methodologies. The quinoline scaffold holds immense promise in drug discovery, and a systematic evaluation of novel derivatives like the one discussed here is essential for identifying new therapeutic leads.

Positive results from these initial screens would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to identify key structural features required for activity and to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Deeper investigation into the molecular targets and pathways affected by the compound.

-

In Vivo Efficacy and Toxicology Studies: More extensive animal studies to evaluate the compound's therapeutic index and safety profile.

By following the protocols and rationale outlined in this guide, researchers can effectively and efficiently explore the therapeutic potential of N-(2-aminoethyl)quinolin-2-amine hydrochloride, contributing to the ongoing quest for novel and more effective medicines.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- New Anticancer Agents: In Vitro and In Vivo Evaluation.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antibiotic sensitivity testing. Wikipedia.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.

- Antimicrobial Susceptibility Testing. Ovid.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher.

- In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed.

- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.

- Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. noblelifesci.com [noblelifesci.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. woah.org [woah.org]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. ovid.com [ovid.com]

"N-(2-aminoethyl)quinolin-2-amine hydrochloride derivatives exploration"

An In-Depth Technical Guide to the Exploration of N-(2-aminoethyl)quinolin-2-amine Hydrochloride Derivatives for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of derivatives based on the N-(2-aminoethyl)quinolin-2-amine hydrochloride core. We present a strategic framework for the design, synthesis, characterization, and biological evaluation of novel derivatives targeting protein kinases, a class of enzymes frequently implicated in oncogenesis.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, the rationale behind methodological choices, and a systematic approach to establishing a structure-activity relationship (SAR). By integrating synthetic chemistry with biological screening, this guide serves as a practical manual for unlocking the therapeutic potential of this versatile chemical scaffold.

Introduction to the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of immense significance in pharmaceutical sciences.[5] Its history is rooted in the discovery of quinine, a natural product from cinchona bark, which was the first effective treatment for malaria.[5][6] This seminal discovery paved the way for synthetic quinoline-based antimalarials like chloroquine and mefloquine, cementing the scaffold's importance in treating infectious diseases.[5][7]

Beyond its antimalarial legacy, the 2-aminoquinoline moiety has emerged as a particularly fruitful scaffold for drug discovery.[3][8] Its ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9]

The N-(2-aminoethyl)quinolin-2-amine core structure is of particular interest. The ethylenediamine side chain provides two key nitrogen atoms that can serve as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The terminal primary amine offers a convenient chemical handle for introducing a wide range of substituents, enabling fine-tuning of the molecule's steric and electronic properties. Furthermore, its formulation as a hydrochloride salt is a common pharmaceutical strategy to improve aqueous solubility and stability, which are critical properties for drug candidates.[10]

Design Rationale and Synthetic Strategy

Pharmacophore Hypothesis

The design of a new derivative library begins with a pharmacophore hypothesis. For the N-(2-aminoethyl)quinolin-2-amine core, we hypothesize a model where:

-

The quinoline ring acts as a hydrophobic scaffold, potentially engaging in π-stacking or van der Waals interactions within a protein's binding pocket.

-

The 2-amino group and the secondary amine in the side chain act as key hydrogen bond donors/acceptors.

-

The terminal primary amine serves as the primary point for diversification (R-group), allowing for the exploration of new interactions to enhance potency and selectivity.

The goal of derivatization is to systematically modify the R-group to probe the target's binding site for additional favorable interactions, such as hydrophobic pockets, charged residues, or further hydrogen bonding opportunities.

General Synthetic Approach

A retrosynthetic analysis suggests a straightforward and modular approach. The target derivatives, bearing either an amide or a substituted amine functionality, can be synthesized from a common intermediate: the N-(2-aminoethyl)quinolin-2-amine core. This core can be accessed by reacting commercially available 2-chloroquinoline with an excess of ethylenediamine. The derivatization then proceeds via two primary routes:

-

Amide Coupling: Reaction with various carboxylic acids (R-COOH) using standard peptide coupling reagents.

-

Reductive Amination: Reaction with various aldehydes (R-CHO) or ketones in the presence of a mild reducing agent.

This modular strategy is highly amenable to parallel synthesis, allowing for the rapid generation of a library of diverse analogues.

Visualization of Synthetic Strategy

Caption: General synthetic scheme for N-(2-aminoethyl)quinolin-2-amine derivatives.

Experimental Protocols for Derivative Synthesis

Synthesis of the Core Scaffold: N-(2-aminoethyl)quinolin-2-amine

Rationale: This reaction is a nucleophilic aromatic substitution where the amino group of ethylenediamine displaces the chloride at the C2 position of the quinoline ring. A large excess of ethylenediamine is used both as a reactant and a solvent to drive the reaction to completion and minimize the formation of bis-substituted byproducts.

Protocol:

-

To a round-bottom flask, add 2-chloroquinoline (1.0 eq).

-

Add an excess of ethylenediamine (10-15 eq).

-

Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethylenediamine under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure core intermediate.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Protocol: Amide Coupling for N-Acyl Derivatives

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is highly efficient and minimizes racemization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize acids formed during the reaction without interfering with the coupling process.

Protocol:

-

In a dry flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the core intermediate, N-(2-aminoethyl)quinolin-2-amine (1.0 eq), in DMF to the activated mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Validation: Confirm structure by ¹H NMR and HRMS. Assess purity by HPLC (>95%).[12]

Protocol: Reductive Amination for N-Alkyl Derivatives

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of acidic protons, reacting preferentially with the iminium ion intermediate over the starting aldehyde.

Protocol:

-

Dissolve the core intermediate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with a saturated NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography.

-

Validation: Confirm structure by ¹H NMR and HRMS. Assess purity by HPLC (>95%).[12]

Final Salt Formation

Rationale: Converting the final basic compound to its hydrochloride salt enhances water solubility and provides a stable, crystalline solid that is easier to handle and formulate.

Protocol:

-

Dissolve the purified final derivative in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise while stirring.

-

Continue addition until a precipitate forms and the solution becomes acidic (test with pH paper).

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical and Structural Characterization

Unambiguous characterization of each newly synthesized derivative is critical to ensure its identity, purity, and structural integrity before biological testing.[12] A combination of spectroscopic techniques is employed for this purpose.[11][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY and HMQC can be used to confirm connectivity.[13] For a representative N-benzoyl derivative, one would expect to see characteristic aromatic proton signals for both the quinoline and benzoyl rings, as well as aliphatic signals for the ethylenediamine bridge.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for compounds proceeding to biological assays.

Biological Evaluation and Screening Cascade

Target Selection Rationale

Derivatives of 2-aminoquinoline have shown significant potential as inhibitors of protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[3] Therefore, a logical starting point for biological evaluation is to screen the newly synthesized library against a panel of relevant protein kinases to identify initial hits.[16][17]

Visualization of the Screening Workflow

Caption: A hierarchical workflow for the biological screening of derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)